molecular formula C23H25NO8S B1210723 methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium CAS No. 51116-33-7

methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium

Cat. No.: B1210723
CAS No.: 51116-33-7
M. Wt: 475.5 g/mol
InChI Key: STFXOYYCVIFLIF-UHFFFAOYSA-M
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Description

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium, also known as O-methylfagarine methosulfate, is a complex organic compound with the molecular formula C22H22NO4.CH3O4S . This compound is characterized by its unique structure, which includes multiple methoxy groups and a methylbenzo[c]phenanthridin-5-ium core.

Preparation Methods

The synthesis of methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium typically involves multiple steps, starting from simpler organic moleculesIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium can be compared with other similar compounds, such as:

    Methyl hydrogen sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium: This compound has a similar structure but differs in its sulfate group.

    Other benzo[c]phenanthridin derivatives: These compounds share the core structure but vary in their functional groups and substitutions.

The uniqueness of methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium lies in its specific combination of methoxy groups and the methylbenzo[c]phenanthridin-5-ium core, which imparts distinct chemical and biological properties .

Properties

CAS No.

51116-33-7

Molecular Formula

C23H25NO8S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium

InChI

InChI=1S/C22H22NO4.CH4O4S/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23;1-5-6(2,3)4/h6-12H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

STFXOYYCVIFLIF-UHFFFAOYSA-M

SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.COS(=O)(=O)[O-]

51116-33-7

Related CAS

54785-54-5 (Parent)

Synonyms

NSC 166720
NSC-166720
O-methyl-fagaronine
O-methylfagaronine
O-methylfagaronine chloride
O-methylfagaronine iodide, hydrate
O-methylfagaronine methyl sulfate

Origin of Product

United States

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